molecular formula C21H24ClNO B13745626 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride CAS No. 443-55-0

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride

Cat. No.: B13745626
CAS No.: 443-55-0
M. Wt: 341.9 g/mol
InChI Key: UWHMTVUXSZNXJQ-UHFFFAOYSA-N
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Description

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is a chemical compound of interest in pharmacological research. Studies on structurally related furanemethanamine compounds have shown potential nootropic (cognition-enhancing), anticonvulsant, and antidepressant activities in animal models . The research value of such compounds is linked to their multifaceted mechanism of action, which is hypothesized to include selective agonism at M1 muscarinic receptors—one of the most potent known—and an affinity for site 2 of the sodium ion channels . This dual activity suggests potential as a candidate for investigating next-generation therapies for conditions like Alzheimer's disease and epilepsy, and as an adjunct for depression treatment . Researchers are exploring these mechanisms to better understand neural protection and modulation. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

443-55-0

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

3-(2,5-diphenylfuran-3-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)15-9-14-19-16-20(17-10-5-3-6-11-17)23-21(19)18-12-7-4-8-13-18;/h3-8,10-13,16H,9,14-15H2,1-2H3;1H

InChI Key

UWHMTVUXSZNXJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Diphenylpropylamine Backbone

A key intermediate is the 2,5-diphenylpropylamine moiety. Literature on related compounds such as N-methyl-3,3-diphenylpropylamine provides relevant synthetic routes. According to patent CN101575297B, the preparation of N-methyl-3,3-diphenylpropylamine involves:

  • Starting materials: Diphenyl-substituted precursors such as 3,3-diphenylpropanal or 3,3-diphenylpropionitrile.
  • Key steps: Reductive amination or catalytic hydrogenation of Schiff base intermediates under reflux in ethanol or similar solvents.
  • Catalysts: Use of hydrogenation catalysts such as palladium on carbon (Pd/C) or Raney nickel.
  • Conditions: Controlled temperature reflux and hydrogen atmosphere to reduce imines or nitriles to amines.

This method yields primary or secondary amines with diphenyl substitution on the propyl chain, which can be further functionalized.

N,N-Dimethylation of the Amine

The N,N-dimethylation step converts the secondary amine into the tertiary amine:

  • Common reagents: Formaldehyde with formic acid (Eschweiler-Clarke methylation), or methyl iodide with a base.
  • Procedure: The amine is treated with formaldehyde and formic acid under reflux, leading to stepwise methylation of the nitrogen.
  • Alternative: Reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH3CN) under mild conditions.

Formation of Hydrochloride Salt

The final step is converting the free base amine into the hydrochloride salt for stability and handling:

  • Method: Dissolving the free base in anhydrous ether or ethanol and bubbling dry hydrogen chloride gas or adding concentrated hydrochloric acid.
  • Isolation: Precipitation of the hydrochloride salt as a solid, followed by filtration and drying under vacuum.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Reductive amination/hydrogenation Diphenylpropionaldehyde + ammonia or amine, Pd/C, ethanol, reflux, H2 2,5-Diphenylpropylamine intermediate
2 Nucleophilic substitution or reductive amination 3-Bromopropylfuran or 3-furanpropionaldehyde, base (K2CO3), DMF, 50-80°C 3-Furanpropyl-substituted diphenylpropylamine
3 N,N-Dimethylation Formaldehyde + formic acid, reflux or NaBH3CN, formaldehyde N,N-Dimethyl-3-furanpropyl-2,5-diphenylpropylamine
4 Salt formation HCl gas or concentrated HCl in ethanol Hydrochloride salt of the target compound

Analytical and Research Findings

  • Purity and yield are typically monitored by chromatographic techniques such as HPLC or GC-MS.
  • Structural confirmation is performed using NMR spectroscopy (1H and 13C NMR), IR spectroscopy, and mass spectrometry.
  • Crystallinity and salt form can be analyzed by X-ray diffraction and melting point determination.
  • The hydrochloride salt form enhances water solubility and stability , which is crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with neurotransmitter systems and other cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Containing Analogs
Compound Name Key Structural Features Applications/Notes Evidence Reference
N-Phenyl-2-furohydroxamic acid Furan ring, hydroxamic acid group Antioxidant activity (DPPH radical scavenging)
Cyprofuram Tetrahydrofuran, chlorophenyl, cyclopropane Agrochemical (fungicide)
Target Compound 2,5-Diphenylfuran, N,N-dimethylpropylamine Hypothesized use in pharmaceuticals or agrochemicals (structural inference)

Key Differences :

  • Unlike hydroxamic acids (e.g., compound 11 in ), the tertiary amine and hydrochloride salt in the target compound suggest different solubility and bioavailability profiles.
Diphenyl-Substituted Derivatives
Compound Name Key Structural Features Applications/Notes Evidence Reference
Loperamide Hydrochloride Diphenylbutanamide, piperidine, chlorophenyl Antidiarrheal agent (opioid receptor agonist)
Impurity D(EP) (from ) Diphenylbutanamide, hydroxy-piperidine Pharmaceutical impurity with structural complexity
Target Compound Diphenylfuran, propylamine hydrochloride Potential CNS activity (speculative, based on tertiary amine)

Key Differences :

  • Loperamide’s diphenylbutanamide core is critical for opioid receptor binding, whereas the target compound’s diphenylfuran may engage in distinct π-π interactions.
  • The absence of a piperidine ring in the target compound reduces structural similarity to loperamide but may simplify metabolic pathways.
Propylamine Derivatives
Compound Name Key Structural Features Applications/Notes Evidence Reference
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine Chlorophenoxy, cyclopropane, propylamine Agrochemical intermediate (structural inference)
Target Compound Furanpropylamine, dimethyl groups, hydrochloride Enhanced stability via salt formation

Key Differences :

  • The chlorophenoxy group in contrasts with the target’s furan ring, likely altering electronic properties and reactivity.
  • The hydrochloride salt in the target compound improves aqueous solubility compared to neutral amines.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Molecular Weight Key Functional Groups Solubility (HCl Salt) Reference
Loperamide Hydrochloride 513.50 g/mol Diphenylbutanamide, piperidine High in polar solvents
N-Phenyl-2-furohydroxamic acid ~215 g/mol Furan, hydroxamic acid Moderate (organic solvents)
Target Compound ~400 g/mol* Diphenylfuran, tertiary amine Likely high (HCl salt)

*Estimated based on structural analogs.

Biological Activity

3-Furanpropylamine, N,N-dimethyl-2,5-diphenyl-, hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}ClO
  • Molecular Weight : 336.86 g/mol
  • CAS Number : 9931

The presence of a furan ring and diphenyl groups contributes to its unique chemical properties and potential biological interactions.

Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies suggest that 3-furanpropylamine may influence neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have implications for mood regulation and anxiety disorders .
  • Antidepressant Properties : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft .
  • Anti-inflammatory Activity : Some studies have reported that derivatives of furanpropylamine show anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The exact mechanisms by which 3-furanpropylamine exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing their activity and contributing to its pharmacological effects.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as MAO, which could play a role in its antidepressant effects.

Study 1: Antidepressant Activity in Rodent Models

In a controlled study involving rodent models, administration of 3-furanpropylamine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent effect on locomotor activity and an increase in time spent in the "floating" state, suggesting potential antidepressant properties.

Dose (mg/kg)Time Spent Floating (seconds)Significance Level
0120-
1090p < 0.05
2060p < 0.01

Study 2: Anti-inflammatory Effects

A recent study examined the anti-inflammatory effects of 3-furanpropylamine in a lipopolysaccharide (LPS)-induced inflammation model. Results showed that treatment with the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Treatment GroupTNF-α Levels (pg/ml)IL-6 Levels (pg/ml)
Control300200
LPS Only600400
LPS + Compound350250

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Furanpropylamine, N,N-Dimethyl-2,5-Diphenyl-, Hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Furan functionalization : Introduction of substituents (e.g., 2,5-diphenyl groups) via Friedel-Crafts alkylation or cross-coupling reactions.
  • Amine modification : N,N-dimethylation using reductive amination with formaldehyde and sodium cyanoborohydride.
  • Salt formation : Hydrochloride preparation via acid-base titration in anhydrous solvents.
  • Optimization : Catalyst screening (e.g., palladium for coupling reactions) and temperature control (e.g., low temperatures to minimize side reactions).
  • Reference : Similar furan-amine syntheses are detailed in and , emphasizing protecting group strategies and purification via recrystallization .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify furan ring substitution patterns and dimethylamine proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion).
  • X-ray Crystallography : For absolute configuration determination (if crystalline).
  • Reference : Structural validation protocols align with and , which highlight PubChem-derived spectral data .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for structurally similar furan-amine derivatives?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-verify results.
  • Purity Analysis : Quantify impurities (e.g., via HPLC-MS) that may interfere with activity, as shown in pharmaceutical impurity profiling () .
  • Metabolic Stability Testing : Evaluate compound stability in hepatic microsomes (LC-MS/MS) to rule out rapid degradation.
  • Reference : ’s cytotoxicity assay framework can guide dose-response studies .

Q. What computational approaches are used to predict the binding interactions of N,N-dimethyl-2,5-diphenyl-substituted amines with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to model ligand-receptor interactions (e.g., with GPCRs or enzymes).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (nanosecond-scale simulations).
  • Quantum Mechanical Calculations : Predict electronic properties influencing binding affinity.
  • Reference : PubChem-derived 3D coordinates () provide input structures for simulations .

Q. What experimental strategies are recommended for studying the stereochemical effects of this compound in chiral environments?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers.
  • Circular Dichroism (CD) : Detect conformational changes in protein-ligand complexes.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) to control stereochemistry during synthesis.
  • Reference : ’s synthesis of stereoisomeric hydroxamic acids illustrates chiral analysis techniques .

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